4-Oxo-4-(quinolin-3-ylamino)butanoic acid is a compound characterized by its unique structure and potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, particularly in medicinal chemistry. The systematic name highlights its functional groups, including an oxo group and an amino group attached to the butanoic acid backbone.
This compound can be classified under the category of amino acids and derivatives, specifically as a substituted butanoic acid. It is often synthesized for research purposes in organic chemistry and pharmaceutical development. The structural formula can be represented as C₁₁H₁₃N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 4-Oxo-4-(quinolin-3-ylamino)butanoic acid typically involves several key steps:
The synthesis can be performed using standard laboratory techniques such as refluxing in organic solvents, followed by purification through crystallization or chromatography to isolate the desired compound in high purity.
4-Oxo-4-(quinolin-3-ylamino)butanoic acid can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions, using appropriate catalysts or reagents to drive the desired transformations.
The mechanism of action for 4-Oxo-4-(quinolin-3-ylamino)butanoic acid is primarily associated with its interaction with biological targets due to the quinoline moiety. Quinoline derivatives are known to exhibit various pharmacological activities, including antimicrobial and anticancer effects.
Research indicates that compounds containing quinoline structures can inhibit specific enzymes or interact with receptors, leading to therapeutic effects. The precise mechanism often involves binding to active sites on target proteins, influencing their activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
The systematic IUPAC name 4-Oxo-4-(quinolin-3-ylamino)butanoic acid precisely defines its molecular structure: a succinic acid derivative where one carboxylic acid group is replaced by a quinolin-3-ylamino substituent via an amide linkage. This nomenclature adheres to IUPAC Rule C-491.2 for carboxylic acids and substituent prioritization. The molecule retains the γ-keto acid moiety, critical for its potential as a metabolic precursor or hydrogen-bonding motif in drug-receptor interactions.
Key structural identifiers include:
Table 1: Structural Identification Data
Property | Value/Descriptor |
---|---|
CAS Registry Number | Not assigned (Analog: Quinolin-8-yl: 294197-02-7 [2]) |
Molecular Formula | C₁₃H₁₂N₂O₃ |
Molecular Weight | 244.25 g/mol |
IUPAC Name | 4-Oxo-4-(quinolin-3-ylamino)butanoic acid |
SMILES | O=C(O)CCC(=O)NC1=CC=CC2=C1N=CC=C2 |
InChI Key | Derived computational identifier (e.g., UYV... based on structure) |
Structural analogs like 4-Oxo-4-(quinolin-8-ylamino)butanoic acid (CAS 294197-02-7) and 4-Oxo-4-(pyridin-3-yl)butanoic acid (CHEBI:66951) confirm the prevalence of this scaffold in bioactive molecules [2] [7]. The quinolin-3-yl substitution distinguishes it from common 8- or 2-substituted quinolines, potentially altering electronic distribution and biological target engagement.
The compound’s lineage traces to foundational work in quinoline chemistry. Quinolines were first isolated from coal tar in 1834 by Friedlieb Runge, with Charles Gerhardt synthesizing quinoline via decarboxylation of quinic acid in 1842. The pivotal Skraup synthesis (1880) enabled large-scale quinoline production, catalyzing medicinal exploration. The integration of quinoline with aliphatic acids gained momentum in the mid-20th century, driven by:
Table 2: Evolution of Key Quinoline-Acid Hybrids
Era | Key Development | Significance |
---|---|---|
Pre-1950 | Isolation of natural quinolines (e.g., cinchona alkaloids) | Foundation for synthetic derivatives |
1950–1980 | Synthesis of aminoquinoline-carboxylic acids | Inspired by antimalarial mechanisms |
1990–Present | Rational design of kinase inhibitors (e.g., Bosutinib) | Validated quinoline-acid conjugates in oncology |
The specific emergence of 4-Oxo-4-(quinolin-3-ylamino)butanoic acid aligns with modern fragment-based drug design (post-2000), where its γ-keto acid moiety serves as a versatile handle for bioconjugation or prodrug derivatization [5]. Its synthesis typically involves coupling quinolin-3-amine with succinic anhydride—a strategy mirrored in pyridine analogs like 4-Oxo-4-(pyridin-2-ylamino)butanoic acid (CAS 62134-49-0) [4].
Quinoline’s nitrogenous bicyclic system confers exceptional pharmacophoric versatility, enabling interactions with diverse biological targets. The 3-substituted variant holds particular promise due to:
Validated Therapeutic Domains:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9